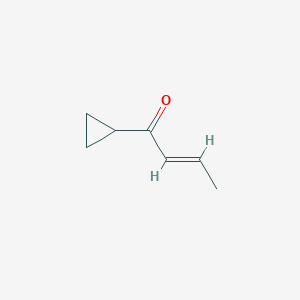
Cyclopropyl allyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl allyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to an allyl ketone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl group imparts strain to the molecule, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl allyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with allyl magnesium bromide in the presence of a catalyst. Another method includes the use of hydrogen borrowing catalysis, where a hindered ketone undergoes α-cyclopropanation followed by intramolecular displacement to form the cyclopropyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl allyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
Cyclopropyl allyl ketone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropyl allyl ketone involves its interaction with various molecular targets. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The allyl group also contributes to the reactivity of the compound, enabling it to participate in various chemical transformations .
Comparación Con Compuestos Similares
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl phenyl ketone
Comparison: Cyclopropyl allyl ketone is unique due to the presence of both a cyclopropyl group and an allyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to other cyclopropyl ketones, this compound offers a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(E)-1-cyclopropylbut-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ |
Clave InChI |
YAVNVCTYRCDELQ-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C(=O)C1CC1 |
SMILES canónico |
CC=CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


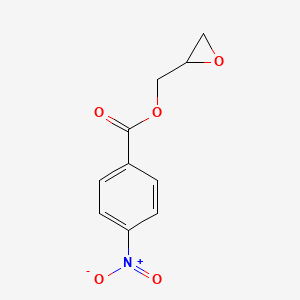
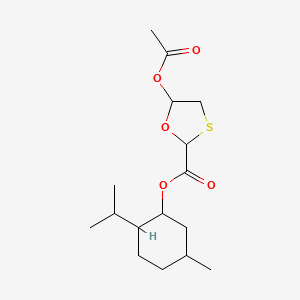
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
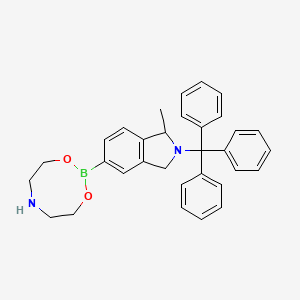
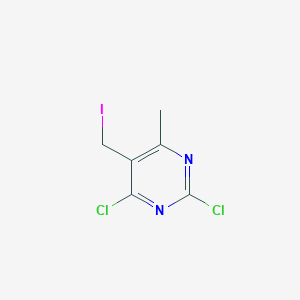
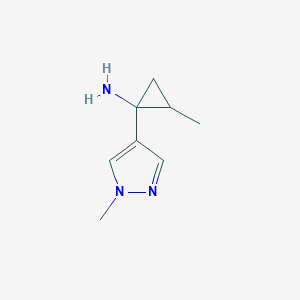
![4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B12279211.png)
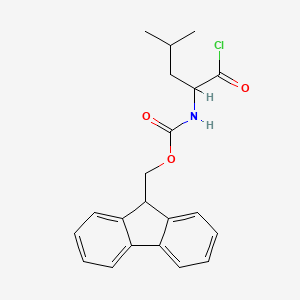
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)

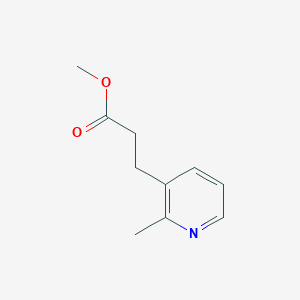
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

